![molecular formula C19H14ClN3 B2685864 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 890623-84-4](/img/structure/B2685864.png)

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

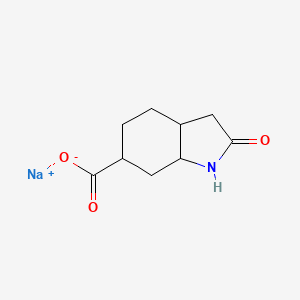

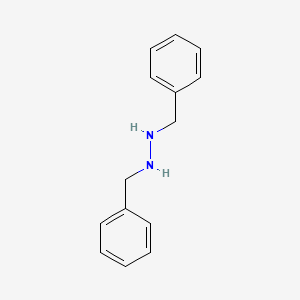

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C19H14ClN3 . It belongs to the class of pyrazolopyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine consists of 19 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass is 319.788 Da and the monoisotopic mass is 319.087616 Da .Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Activities

Synthesis and Biological Activities : Novel derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized, exhibiting slight to moderate antibacterial activities against microorganisms like Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Atta et al., 2011). Another study confirmed the moderate anticancer activities of certain pyrazolo[1,5-a]pyrimidine derivatives (Lu Jiu-fu et al., 2015).

Synthesis and Chemical Properties

Efficient Synthetic Methods : A direct synthetic approach has been developed for 6,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives, showcasing moderate to good yields. This method demonstrates the compound's versatility in organic synthesis (Zunting Zhang et al., 2011).

Regioselective Synthesis : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, offering pathways for the development of new compounds with potential biological activities (Miha Drev et al., 2014).

Kinase Inhibition for Therapeutic Applications

Multitargeted Receptor Tyrosine Kinase Inhibitors : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, suggesting their utility in the development of new therapeutic agents (R. Frey et al., 2008).

Molecular and Crystal Structure Analysis

X-ray Diffractometry Studies : The molecular structures of certain pyrazolo[1,5-a]pyrimidine compounds were elucidated using X-ray diffractometry, contributing to the understanding of their chemical properties and potential applications in materials science (C. Frizzo et al., 2009).

Propiedades

IUPAC Name |

7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c1-13-18(15-10-6-3-7-11-15)19-21-16(12-17(20)23(19)22-13)14-8-4-2-5-9-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVXBKOPKFZFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)

![9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2685789.png)

![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)

![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)

![1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2685798.png)